molecular formula C7H6BrFO2 B2929431 5-Bromo-2-fluoro-3-methoxyphenol CAS No. 1782384-98-8

5-Bromo-2-fluoro-3-methoxyphenol

Cat. No.: B2929431
CAS No.: 1782384-98-8
M. Wt: 221.025
InChI Key: QQVQZTMYLZONSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-3-methoxyphenol is an aromatic compound with the molecular formula C7H6BrFO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups

Scientific Research Applications

5-Bromo-2-fluoro-3-methoxyphenol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-methoxyphenol typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced derivatives.

    Coupling Products: Biaryl compounds with diverse functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-3-methoxyphenol is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the phenol ring. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-2-fluoro-3-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVQZTMYLZONSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.